Cas no 1404553-01-0 (tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride)

Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a chiral bicyclic amine derivative with a rigid [2.2.1] framework, offering structural stability and stereochemical control. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and medicinal chemistry by enabling selective deprotection under mild acidic conditions. The hydrochloride salt form improves solubility and handling. Its constrained diazabicyclic structure is valuable in designing ligands, catalysts, and bioactive compounds, particularly in asymmetric synthesis and pharmaceutical research. The defined stereochemistry (1S,4S) ensures consistency in chiral applications. This compound is commonly employed as a building block for complex molecular architectures requiring precise stereochemical orientation.
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride structure
1404553-01-0 structure
Product name:tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
CAS No:1404553-01-0
MF:C10H19ClN2O2
MW:234.723061800003
CID:4594624

tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-propanyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (1:1)
    • EOS-62409
    • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
    • tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
    • Inchi: 1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1
    • InChI Key: XFBFNTNDFXDYEC-WSZWBAFRSA-N
    • SMILES: C(N1C[C@H]2NC[C@@H]1C2)(=O)OC(C)(C)C.Cl

tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120579-1-5G
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
1404553-01-0 95%
5g
¥ 858.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120579-1-5g
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
1404553-01-0 95%
5g
¥858.0 2024-04-24
Ambeed
A220952-10g
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
1404553-01-0 98%
10g
$227.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120579-1-1g
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
1404553-01-0 95%
1g
¥290.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120579-1-1G
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
1404553-01-0 95%
1g
¥ 290.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120579-1-10G
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
1404553-01-0 95%
10g
¥ 1,504.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120579-1-10g
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
1404553-01-0 95%
10g
¥1505.0 2024-04-24

Additional information on tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

Professional Introduction to Compound with CAS No. 1404553-01-0 and Product Name: tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

The compound identified by the CAS number 1404553-01-0 and the product name tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This compound belongs to a class of molecules known as diazabicycloalkanes, which have garnered considerable attention due to their unique structural properties and potential applications in medicinal chemistry.

Structurally, the molecule features a bicyclo[2.2.1]heptane core, which is a seven-membered ring system containing two bridgehead nitrogen atoms. The presence of these nitrogen atoms introduces a high degree of rigidity and conformational constraint to the molecule, making it an attractive scaffold for designing biologically active compounds. The (1S,4S) configuration specifies the stereochemistry of the molecule, which is a critical factor in determining its biological activity and interactions with biological targets.

The tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate moiety is particularly noteworthy as it serves as a protecting group for the carboxylate functionality. This protecting group is essential in synthetic chemistry for preventing unwanted side reactions and ensuring the stability of the intermediate during further functionalization. The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, making it more suitable for pharmaceutical formulations and biological studies.

In recent years, there has been growing interest in the development of chiral diamines as key intermediates in drug discovery. These compounds are particularly valuable in the synthesis of peptidomimetics and other bioactive molecules that require precise stereochemical control. The diazabicyclo[2.2.1]heptane scaffold provides an excellent platform for constructing such chiral diamines due to its ability to mimic the conformational constraints found in natural amino acids.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The rigid bicyclic structure and the presence of multiple stereocenters make it a versatile building block for designing molecules with specific biological activities. For instance, derivatives of this compound have shown promise in inhibiting enzymes that are implicated in various diseases, including cancer and inflammatory disorders.

Recent studies have highlighted the importance of chiral diamines in modulating enzyme activity through selective binding interactions. The tert-butyl group at the 2-position serves as a steric anchor, ensuring that the molecule adopts a specific conformation that is optimal for binding to biological targets. This conformational control is crucial for achieving high affinity and selectivity in drug design.

The (1S,4S) configuration has been carefully selected based on computational modeling and experimental data that suggest this stereochemistry is most favorable for biological activity. By optimizing this configuration, researchers can fine-tune the pharmacokinetic properties of derived compounds, including their solubility, metabolic stability, and binding affinity.

The hydrochloride salt form of this compound has been shown to improve its pharmacokinetic profile compared to its free base form. This enhancement in solubility and stability makes it more amenable for formulation into drug products and improves its bioavailability upon administration.

In conclusion, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride represents a significant advancement in chiral chemistry and pharmaceutical research. Its unique structural features make it an excellent scaffold for designing biologically active compounds with high selectivity and affinity for therapeutic targets. As research continues to uncover new applications for diazabicycloalkanes, this compound is poised to play a crucial role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1404553-01-0)tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
A1059084
Purity:99%
Quantity:10g
Price ($):204.0